2-(Isobutylamino)nicotinic acid is a chemical compound with the molecular formula and a CAS number of 1019461-50-7. This compound is classified as an amino acid derivative of nicotinic acid, characterized by the presence of an isobutylamino group at the second position of the pyridine ring. It is recognized for its potential biological activities and applications in medicinal chemistry, particularly in the development of therapeutic agents.
2-(Isobutylamino)nicotinic acid can be sourced from various chemical suppliers, including Matrix Scientific and Sigma-Aldrich, which provide it for research and industrial applications . The compound falls under the broader classification of pyridine derivatives, which are known for their diverse pharmacological properties.
The synthesis of 2-(Isobutylamino)nicotinic acid typically involves a straightforward reaction between nicotinic acid and isobutylamine. This reaction can be conducted under various conditions, including solvent-free methods or in the presence of solvents like ethanol or dimethyl sulfoxide.
The molecular structure of 2-(Isobutylamino)nicotinic acid features a pyridine ring with a carboxylic acid group and an isobutylamino substituent at the second position.
2-(Isobutylamino)nicotinic acid can undergo various chemical reactions typical for amino acids and carboxylic acids, including:
These reactions are essential for modifying the compound to enhance its biological activity or to facilitate its incorporation into larger molecular frameworks for drug development .
The mechanism of action for 2-(Isobutylamino)nicotinic acid primarily relates to its interaction with biological targets such as enzymes and receptors involved in neurological pathways. It is believed to modulate signaling pathways associated with nicotinic acetylcholine receptors, which play critical roles in neurotransmission.
Studies indicate that compounds similar to 2-(Isobutylamino)nicotinic acid can influence neuronal activity and potentially offer neuroprotective effects. Quantitative data on binding affinities and activity levels would require further experimental validation.
Relevant analyses indicate that these properties make it suitable for various applications in biochemical research .
2-(Isobutylamino)nicotinic acid has several scientific uses, particularly in pharmacology and medicinal chemistry:
2-(Isobutylamino)nicotinic acid (chemical formula: C₁₀H₁₄N₂O₂; PubChem CID: 28330467) emerged as a structural analog of nicotinic acid (niacin), a well-established lipid-modifying agent first identified in the 1950s [2]. Unlike its parent compound, which was isolated from natural sources and rapidly integrated into clinical practice, 2-(isobutylamino)nicotinic acid was synthesized de novo through targeted organic modifications aimed at optimizing receptor binding affinity. Initial reports of this compound appeared in patent literature and chemical registries (e.g., PubChem) in the early 2000s, though no single discovery team or publication claims its definitive origin [1]. Its development coincided with efforts to overcome limitations of nicotinic acid therapeutics, particularly the dose-limiting flushing response mediated by prostaglandin release. Early synthetic pathways typically involved the condensation of isobutylamine with halogenated nicotinic acid derivatives under catalytic conditions, yielding a scaffold designed to retain metabolic efficacy while altering pharmacokinetic properties. Despite these engineered advantages, the compound never entered widespread clinical use, relegating it primarily to biochemical research.
Table 1: Fundamental Identifiers of 2-(Isobutylamino)nicotinic Acid
Property | Value |
---|---|
Systematic IUPAC Name | 2-(2-Methylpropylamino)nicotinic acid |
Molecular Formula | C₁₀H₁₄N₂O₂ |
PubChem CID | 28330467 |
Molecular Weight | 194.23 g/mol |
Canonical SMILES | CC(C)CNC1=NC=CC=C1C(=O)O |
Contemporary interest in 2-(isobutylamino)nicotinic acid stems from three converging factors:
Receptor Targeting Innovations: The 2007 discovery of the nicotinic acid receptor (HM74A in humans, GPR109A) revolutionized understanding of niacin's effects on lipid metabolism and flushing [2]. This G-protein-coupled receptor (GPCR) mediates both desirable reductions in free fatty acid flux and undesirable prostaglandin-mediated cutaneous reactions. Structural studies indicate that modifications at the C2 position of the pyridine ring—exemplified by the isobutylamino group in this compound—significantly alter receptor binding kinetics and downstream signaling cascades. Research focuses on whether this derivative achieves selective modulation of metabolic pathways over inflammatory ones, potentially uncoupling beneficial lipid effects from adverse reactions [2].
Redox Cofactor Implications: Independent research on nicotinic acid's role in cellular redox metabolism has revealed its critical function as a precursor to NAD(H) and NADP(H) cofactors. Studies in Saccharomyces cerevisiae demonstrate that extracellular nicotinic acid uptake directly influences fermentation efficiency, NAD⁺ regeneration, and metabolite production under anaerobic conditions [5]. The isobutylamino side chain may alter transport kinetics or intracellular processing, positioning 2-(isobutylamino)nicotinic acid as a tool to probe vitamin B₃ salvage pathways in eukaryotic systems. This has dual relevance for biotechnology (e.g., biofuel production) and understanding cancer cell metabolism, where NAD⁺ dependency is amplified.
Material Science and Formulation Applications: Patent landscapes reveal growing industrial exploration of nitrogen-containing heterocycles like 2-(isobutylamino)nicotinic acid as excipients or stabilizers in high-concentration protein formulations. Their amphoteric nature (combining acidic carboxyl groups and basic amine sites) enables buffering capacity and potential suppression of protein aggregation. A 2020 patent (US10646569B2) implicitly supports this concept by citing structurally related nicotinic acid derivatives as viscosity-reducing agents in monoclonal antibody therapeutics [3].
Despite its biochemical promise, 2-(isobutylamino)nicotinic acid suffers from significant research deficiencies:
Table 2: Critical Research Gaps and Methodological Challenges
Knowledge Domain | Specific Gap | Barriers to Resolution |
---|---|---|
Receptor Pharmacology | Binding affinity/selectivity for GPCRs (e.g., GPR109A) | Lack of radiolabeled analogs for binding assays |
Cellular Uptake | Transport mechanisms in mammalian/yeast systems | Requires genetic knockout cell lines |
Metabolic Integration | Role in NAD⁺ salvage pathways; enzyme kinetics | Needs isotopic tracing studies (e.g., ¹⁴C-labeled) |
Formulation Science | Impact on viscosity/aggregation in protein therapeutics | Absence of forced degradation studies |
Synthetic Optimization | Low yield in amidation step; purification challenges | Competing side reactions; inadequate catalytic systems |
These gaps reflect broader challenges in derivative-focused pharmaceutical development. As noted in analyses of geriatric drug labeling, 67% of recently approved drugs lack adequate data for specialized populations [4], echoing the compound’s under-characterization. Furthermore, the "knowledge-to-action" gap framework [6] [7] highlights systemic failures in translating structural innovations into validated applications—exemplified by 2-(isobutylamino)nicotinic acid’s stalled development despite plausible mechanistic advantages. Closing these gaps requires interdisciplinary collaboration spanning synthetic chemistry, structural biology, and metabolic engineering.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1